Cas no 2171438-03-0 ((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid)

(3S)-3-[3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 4,4-dimethylpentanamide moiety and a chiral (3S)-4-methylpentanoic acid backbone, offering controlled stereochemistry for precise peptide chain assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents ensure high incorporation efficiency. The branched aliphatic side chains may contribute to enhanced peptide hydrophobicity or conformational rigidity, making it valuable for designing structurally constrained peptides or peptidomimetics.
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid structure
2171438-03-0 structure
Product name:(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid
CAS No:2171438-03-0
MF:C28H36N2O5
MW:480.595848083496
CID:6585610
PubChem ID:165567389

(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid
    • 2171438-03-0
    • EN300-1579459
    • (3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
    • Inchi: 1S/C28H36N2O5/c1-17(2)23(14-26(32)33)29-25(31)15-24(28(3,4)5)30-27(34)35-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,29,31)(H,30,34)(H,32,33)/t23-,24?/m0/s1
    • InChI Key: NDMSRDARUQTLPF-UXMRNZNESA-N
    • SMILES: O(C(NC(CC(N[C@@H](CC(=O)O)C(C)C)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 724
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 5

(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1579459-0.05g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2171438-03-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1579459-2.5g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2171438-03-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1579459-5.0g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2171438-03-0
5g
$9769.0 2023-06-04
Enamine
EN300-1579459-250mg
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2171438-03-0
250mg
$3099.0 2023-09-24
Enamine
EN300-1579459-2500mg
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2171438-03-0
2500mg
$6602.0 2023-09-24
Enamine
EN300-1579459-0.1g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2171438-03-0
0.1g
$2963.0 2023-06-04
Enamine
EN300-1579459-10.0g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2171438-03-0
10g
$14487.0 2023-06-04
Enamine
EN300-1579459-500mg
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2171438-03-0
500mg
$3233.0 2023-09-24
Enamine
EN300-1579459-5000mg
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2171438-03-0
5000mg
$9769.0 2023-09-24
Enamine
EN300-1579459-50mg
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
2171438-03-0
50mg
$2829.0 2023-09-24

Additional information on (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid

Research Briefing on (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS: 2171438-03-0)

In recent years, the compound (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS: 2171438-03-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This peptide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including drug delivery systems and targeted therapies. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its stability and reactivity, making it a valuable intermediate in peptide synthesis.

Recent studies have focused on optimizing the synthesis and purification processes of this compound to improve yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to characterize its physicochemical properties. Additionally, researchers have explored its interactions with biological targets, shedding light on its mechanism of action and potential therapeutic benefits.

One of the key findings from recent research is the compound's ability to modulate specific protein-protein interactions, which are critical in diseases such as cancer and neurodegenerative disorders. Preliminary in vitro and in vivo studies have demonstrated its efficacy in inhibiting pathological pathways, suggesting its potential as a lead compound for drug development. Further investigations are underway to evaluate its pharmacokinetics and toxicology profiles.

In conclusion, (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid represents a promising candidate for future therapeutic applications. Continued research efforts are essential to fully elucidate its biological activities and translate these findings into clinical benefits. This briefing underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its potential impact on human health.

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